4,4'-Dipyridyl sulfide

Übersicht

Beschreibung

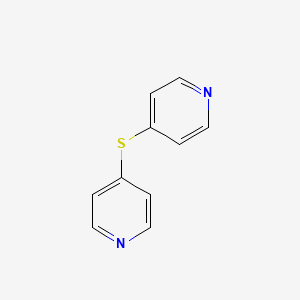

4,4’-Dipyridyl sulfide is an organic sulfur compound with the chemical formula C10H8N2S. It is a solid that appears as white crystals or powder and is almost insoluble in water but soluble in many organic solvents such as ether and alcohol . This compound is widely used in chemical research due to its ability to form complexes with metal ions and participate in various organic synthesis reactions .

Vorbereitungsmethoden

4,4’-Dipyridyl sulfide can be synthesized through the reaction of 4,4’-diaminobipyridyl with sulfur under alkaline conditions . Specifically, 4,4’-diaminobipyridine is dissolved in an alcohol, and then sulfur and a base are added to perform the reaction. After the reaction is complete, the target product is obtained through crystallization or other methods . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Analyse Chemischer Reaktionen

Oxidation Reactions

4,4'-Dipyridyl sulfide undergoes oxidation to form 4,4'-dipyridyl disulfide (C₁₀H₈N₂S₂), a key reaction driven by its sulfur atom’s susceptibility to redox processes.

- Mechanism : Oxidation typically occurs in the presence of mild oxidizing agents (e.g., H₂O₂, O₂) or enzymatic systems. The sulfide’s sulfur atom (-S-) is converted to a disulfide bond (-S-S-) .

- Conditions :

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| H₂O₂ (35%) | 4,4'-Dipyridyl disulfide | 93% | |

| O₂ (air) | 4,4'-Dipyridyl disulfide | 60–80% |

Reduction Reactions

Reduction of this compound can regenerate its precursor, 4,4'-diaminobipyridyl , under alkaline conditions.

- Mechanism : The sulfur atom is reduced via cleavage of the S–S bond in disulfide intermediates. Common reductants include dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) .

- Applications : Used to study thiol-disulfide exchange in proteins .

Substitution Reactions

The compound participates in nucleophilic aromatic substitution (NAS) due to the electron-withdrawing pyridyl groups.

- Electrophilic Partners : Reacts with nitroarenes, halogenated aromatics, or alkyl halides .

- Example :

| Substrate | Product | Catalyst | Reference |

|---|---|---|---|

| 4-Chloronitrobenzene | 4-Nitro-4'-sulfonyldiphenyl | Cu/NaOH |

Coordination Chemistry

This compound acts as a bidentate ligand , forming complexes with transition metals (e.g., Ni, Pt).

- Complex Formation :

| Metal | Application | Biological Activity | Reference |

|---|---|---|---|

| Pt(II) | Anticancer agents | Cytotoxicity in HCT8 cells | |

| Ni(II) | Catalysis (Suzuki coupling) | Redox modulation |

Biological Interactions

The compound’s sulfur atom enables covalent modification of biological targets:

- Enzyme Inhibition : Acts as a covalent inhibitor by S-pyridinylation of cysteine residues in enzymes like dimethylarginine dimethylaminohydrolase (DDAH) .

- Protein Disassembly : Induces cooperative dissociation of chaperone GroEL into monomers via hydrophobic exposure .

| Target | Effect | Kinetics | Reference |

|---|---|---|---|

| GroEL (chaperone) | Monomer formation | Cooperative dissociation | |

| CYP1A2/CYP3A4 | Enzyme inhibition | Competitive binding |

Radical-Mediated Reactions

Under radical conditions, this compound participates in disulfide bond formation:

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

4,4'-Dipyridyl sulfide can be synthesized through various methods, including the reaction of 4-chloro-3-nitropyridine with sodium sulfide. This compound has been shown to undergo rearrangements leading to the formation of novel derivatives such as dipyrido-1,4-thiazines, which are of interest due to their biological activities .

Protein Studies

One notable application of this compound is in the study of protein structures and functions. It has been utilized to induce the formation of GroEL monomers from its oligomeric form. The addition of this compound leads to increased hydrophobic exposure and changes in the protein's kinetic properties . This behavior is crucial for understanding molecular chaperones and their mechanisms.

Enzyme Inhibition

The compound has been employed as a cosubstrate in developing specific inhibitors against mannose-binding lectin-associated serine proteases through phage display technology. This application highlights its potential in therapeutic developments targeting specific enzymatic pathways .

Surface Modification

In materials science, this compound has been used to modify gold surfaces for protein studies. This modification enhances the binding properties of proteins on surfaces, facilitating better analytical techniques such as surface plasmon resonance (SPR) for biosensing applications .

Electrochemical Sensors

The compound's ability to form stable complexes with metal ions makes it suitable for developing electrochemical sensors. These sensors can detect various analytes based on changes in electrical conductivity or redox properties when interacting with target substances.

Case Study 1: Protein Disassembly

A study demonstrated that the addition of this compound results in the complete disassembly of GroEL into monomers without the use of chaotropes like urea. The kinetics of this process were monitored using light scattering techniques, providing insights into cooperative dissociation mechanisms .

Case Study 2: Inhibitor Development

Research focused on using this compound as a cofactor in the development of inhibitors for specific proteases showed promising results. The inhibitors exhibited high specificity and efficacy in vitro, suggesting potential therapeutic applications for diseases where these proteases play a critical role .

Wirkmechanismus

The mechanism of action of 4,4’-Dipyridyl sulfide involves its ability to act as a covalent inhibitor. For example, it selectively covalently modifies the active-site cysteine of enzymes like DDAH through S-pyridinylation, catalyzed by a neighboring aspartate residue . This inactivation proceeds with the release of 4-thiopyridone, and the reactivity can be tuned by modifying the leaving group .

Vergleich Mit ähnlichen Verbindungen

4,4’-Dipyridyl sulfide can be compared with similar compounds such as:

4,4’-Dipyridyl disulfide: An organic disulfide obtained by the oxidative dimerization of 4-thiopyridine.

4,4’-Thiodipyridine: Another sulfur-containing pyridine derivative with similar properties.

What sets 4,4’-Dipyridyl sulfide apart is its unique ability to form stable complexes with metal ions and its versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .

Biologische Aktivität

4,4'-Dipyridyl sulfide, also known as 4,4'-dipyridyl disulfide, is an organic compound belonging to the class of pyridine derivatives. This compound has garnered attention in various fields due to its biological activities, particularly in pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and potential therapeutic applications.

- Chemical Formula : C₁₀H₈N₂S₂

- Molecular Weight : 220.314 g/mol

- CAS Number : 2645-22-9

This compound exhibits various biological activities through multiple mechanisms:

- Chaperone Interaction :

- Cytochrome P450 Enzyme Modulation :

- DNA Binding Properties :

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: GroEL Monomer Formation

In a study examining the effects of this compound on GroEL, researchers found that the addition of this compound resulted in complete disassembly into monomers. The kinetics of this process were cooperative with respect to the concentration of the compound, indicating a well-defined mechanism for its action on protein structure .

Case Study 2: Antitumor Activity

Another investigation focused on dinuclear platinum complexes bridged by this compound. These complexes demonstrated significant cytotoxicity against cisplatin-sensitive L1210 leukemia cells and showed comparable activity against cisplatin-insensitive HCT8 colon adenocarcinoma cells. The study highlighted that compounds containing sulfur exhibited superior cytotoxic effects compared to their selenium counterparts .

Eigenschaften

IUPAC Name |

4-pyridin-4-ylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJOFCCBFCHEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1SC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37968-97-1 | |

| Record name | 4,4'-Dipyridyl Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.